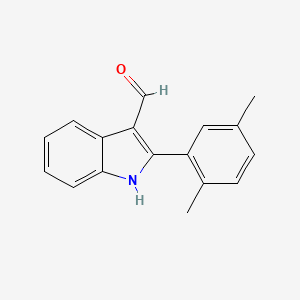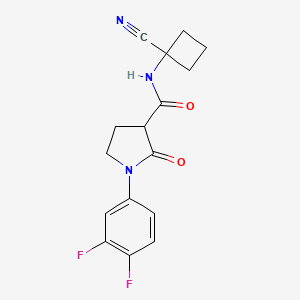![molecular formula C23H15ClN2O3S3 B2486493 (5E)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 612803-73-3](/img/structure/B2486493.png)
(5E)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5E)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that features a combination of phenothiazine, furan, and thiazolidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2-chloro-10H-phenothiazine, furan-2-carbaldehyde, and thiazolidin-4-one derivatives. The synthetic route could involve:
Condensation Reactions: Combining furan-2-carbaldehyde with thiazolidin-4-one under acidic or basic conditions to form the furan-thiazolidinone intermediate.
Substitution Reactions: Introducing the 2-chloro-10H-phenothiazine moiety through nucleophilic substitution or other suitable methods.
Final Assembly: Coupling the intermediate products under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the phenothiazine moiety could yield phenothiazine sulfoxide or sulfone derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
Industry
In the industrial context, this compound could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenothiazine moiety is known to interact with dopamine receptors, which could be relevant in the context of antipsychotic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine Derivatives: Compounds like chlorpromazine or promethazine, which are used as antipsychotic and antihistamine agents, respectively.
Thiazolidinone Derivatives: Compounds like pioglitazone, used as antidiabetic agents.
Furan Derivatives: Compounds like furfural, used in the synthesis of various chemicals.
Uniqueness
The uniqueness of “(5E)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” lies in its combination of these three distinct moieties, which could confer unique chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
(5E)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O3S3/c24-14-7-8-19-17(12-14)26(16-5-1-2-6-18(16)31-19)21(27)9-10-25-22(28)20(32-23(25)30)13-15-4-3-11-29-15/h1-8,11-13H,9-10H2/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXFDTRIOJIZBU-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)C(=CC5=CC=CO5)SC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
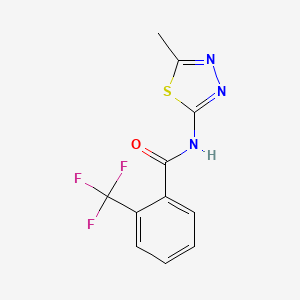
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)
![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486419.png)
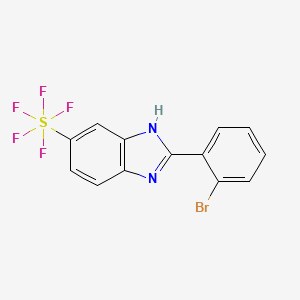
![1-{4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine](/img/structure/B2486421.png)
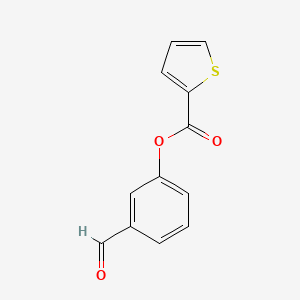
![N-[(4-chlorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2486427.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)
![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)
